molecular formula C13H13ClN2O3 B5820435 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B5820435
M. Wt: 280.70 g/mol
InChI Key: USIGKEHYVFLATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CDDP, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione exerts its biological effects by inhibiting the activity of DNA polymerase. It binds to the enzyme and prevents it from replicating DNA, leading to cell death. 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DNA polymerase and induces apoptosis in cancer cells. Physiologically, it has been shown to reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several advantages as a tool for scientific research. It is a potent inhibitor of DNA polymerase and has been shown to have anticancer, antiviral, and antimicrobial properties. However, it also has some limitations. It is toxic to both cancer and normal cells, which limits its use in vivo. It is also expensive and difficult to synthesize, which limits its availability.

Future Directions

There are several future directions for the use of 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in scientific research. One area of interest is the development of new drugs that are based on 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione but have improved efficacy and reduced toxicity. Another area of interest is the use of 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in combination with other drugs to improve their efficacy. Finally, 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione could be used to study the mechanism of action of other drugs and to identify new targets for drug development.
Conclusion:
In conclusion, 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a valuable tool in scientific research. Its unique chemical structure and properties make it a potent inhibitor of DNA polymerase and a valuable tool for studying various biological processes. While it has some limitations, its potential for use in drug development and the study of biological processes makes it an important compound in scientific research.

Synthesis Methods

3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through a multistep process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the condensation of the resulting product with chloroacetyl chloride and dimethylamine. The final product is obtained by oxidation with potassium permanganate.

Scientific Research Applications

3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anticancer, antiviral, and antimicrobial properties. 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been used to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. It has also been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy.

properties

IUPAC Name

3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-15(2)11-10(14)12(17)16(13(11)18)8-4-6-9(19-3)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIGKEHYVFLATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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